(4-Methyl-5-nitropyridin-3-yl)boronic acid
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Overview
Description
(4-Methyl-5-nitropyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a methyl group at the 4-position and a nitro group at the 5-position. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-5-nitropyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the palladium-catalyzed coupling of 4-methyl-5-nitropyridin-3-yl halide with a boron reagent such as bis(pinacolato)diboron in the presence of a base like potassium acetate . The reaction is usually carried out under inert atmosphere conditions at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (4-Methyl-5-nitropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products depending on the halide used.
Oxidation: Boronic esters or borates are formed.
Reduction: The major product is the corresponding amino derivative.
Scientific Research Applications
(4-Methyl-5-nitropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Methyl-5-nitropyridin-3-yl)boronic acid primarily involves its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 5-Nitropyridin-3-ylboronic acid
Comparison: (4-Methyl-5-nitropyridin-3-yl)boronic acid is unique due to the presence of both a methyl and a nitro group on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, influencing its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, the pyridine ring in this compound offers additional coordination sites, enhancing its utility in complex molecule synthesis .
Properties
Molecular Formula |
C6H7BN2O4 |
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Molecular Weight |
181.94 g/mol |
IUPAC Name |
(4-methyl-5-nitropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H7BN2O4/c1-4-5(7(10)11)2-8-3-6(4)9(12)13/h2-3,10-11H,1H3 |
InChI Key |
QMDDCTIHENZTKS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=CC(=C1C)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
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